4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrN3O2. It is a derivative of pyrrolo[2,3-c]pyridine, featuring bromine and nitro functional groups at the 4 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination and nitration of pyrrolo[2,3-c]pyridine. One common method includes:
Bromination: Pyrrolo[2,3-c]pyridine is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-amino-3-nitro-1H-pyrrolo[2,3-c]pyridine.
Reduction: 4-Bromo-3-amino-1H-pyrrolo[2,3-c]pyridine.
Oxidation: Specific products vary based on the oxidizing agent and conditions.
Scientific Research Applications
4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and other diseases.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular responses.
Mechanism of Action
The mechanism of action of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or proteins. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The inhibition of FGFRs can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-pyrrolo[2,3-c]pyridine: Lacks the bromine atom, affecting its substitution reactions.
4-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine: Similar structure but with chlorine instead of bromine, which can influence its reactivity and applications.
Uniqueness
4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both bromine and nitro groups, which provide a combination of reactivity and functionality that is valuable in synthetic chemistry and medicinal applications. The bromine atom allows for further functionalization through substitution reactions, while the nitro group can be reduced to an amino group, offering versatility in chemical synthesis .
Properties
IUPAC Name |
4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-9-2-5-7(4)6(3-10-5)11(12)13/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSJPMOOPVUHFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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